molecular formula C7H2BrF4I B8220872 2-Bromo-3-fluoro-5-iodobenzotrifluoride

2-Bromo-3-fluoro-5-iodobenzotrifluoride

Cat. No.: B8220872
M. Wt: 368.89 g/mol
InChI Key: QBGWEPRLSCTEAE-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-iodobenzotrifluoride is an aromatic compound with the molecular formula C7H2BrF4I. This compound is characterized by the presence of bromine, fluorine, iodine, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-iodobenzotrifluoride can be achieved through multi-step organic synthesis. One common method involves the halogenation of a trifluoromethyl-substituted benzene derivative. The process typically includes:

    Bromination: Introduction of a bromine atom using bromine or a brominating agent.

    Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor.

    Iodination: Introduction of an iodine atom using iodine or an iodinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-iodobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (for iodination) or potassium fluoride (for fluorination) under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-fluoro-5-iodobenzotrifluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-iodobenzotrifluoride involves its interaction with various molecular targets. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and binding affinity to different substrates. The compound can participate in electrophilic aromatic substitution reactions, where the electron-withdrawing effects of the halogens and trifluoromethyl group play a significant role.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-3-iodobenzene
  • 2-Bromo-1-fluoro-4-iodo-3-(trifluoromethyl)benzene
  • 1-Bromo-3-fluoro-5-iodo-2-(trifluoromethyl)benzene

Uniqueness

2-Bromo-3-fluoro-5-iodobenzotrifluoride is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-1-fluoro-5-iodo-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4I/c8-6-4(7(10,11)12)1-3(13)2-5(6)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGWEPRLSCTEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.89 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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